molecular formula C9H16O4 B181325 1,1-Diethoxypentane-2,4-dione CAS No. 124237-06-5

1,1-Diethoxypentane-2,4-dione

Cat. No. B181325
M. Wt: 188.22 g/mol
InChI Key: QITFDNSIJJTVIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1,1-Diethoxypentane-2,4-dione” is a chemical compound with the molecular formula C9H16O4 . It is also known as 1,1-diethoxyacetylacetone or 2,4-Pentanedione, 1,1-diethoxy . This compound is used in various fields, including pharmaceuticals, catalysis, and organic synthesis.


Molecular Structure Analysis

The molecular weight of “1,1-Diethoxypentane-2,4-dione” is 188.22 g/mol . The InChI string representation of its structure is InChI=1S/C9H16O4/c1-4-12-9(13-5-2)8(11)6-7(3)10/h9H,4-6H2,1-3H3 . The Canonical SMILES representation is CCOC(C(=O)CC(=O)C)OCC .


Physical And Chemical Properties Analysis

“1,1-Diethoxypentane-2,4-dione” has a molecular weight of 188.22 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 7 . The Exact Mass and Monoisotopic Mass are both 188.10485899 g/mol . The Topological Polar Surface Area is 52.6 Ų .

Scientific Research Applications

  • Interactions with Diethylamine : Pentane-2,4-dione interacts with diethylamine to form adducts that condense over time, showing potential for studying chemical reactions and molecular structures (Emsley et al., 1986).

  • Structural and Thermal Properties of Cyano-Substituted Azoderivatives : Research on cyano-substituted azoderivatives of pentane-2,4-dione has provided insights into their structural and thermal properties, which are essential for understanding their potential applications in materials science (Mahmudov et al., 2011).

  • Study of Tautomerism in Solid State : The tautomerism of pentane-2,4-dione has been investigated using solid-state NMR, providing important data for chemical and pharmaceutical industries (Claramunt et al., 2005).

  • Reactions with 3-Chloro-1,2-Benzisothiazole : Pentane-2,4-dione's reaction with 3-chloro-1,2-benzisothiazole under various conditions has been explored, offering insights into organic synthesis and reaction mechanisms (Carrington et al., 1971).

  • Investigation of Hydrogen Bond Strength : The study of hydrogen bond strength in derivatives of pentane-2,4-dione can inform the development of new materials and pharmaceuticals (Zahedi-Tabrizi et al., 2015).

  • Synthesis of Unsymmetrical Schiff Bases : Research on the synthesis of Schiff bases derived from pentane-2,4-dione contributes to the field of organic synthesis and pharmaceutical chemistry (Opozda et al., 2006).

  • Keto-Enol Equilibrium Studies : Understanding the keto-enol equilibrium of pentane-2,4-dione in various solvents aids in reaction optimization in chemical synthesis (Emsley & Freeman, 1987).

  • Reactions with Organophosphorus Reagents : The reactions of pentane-2,4-dione derivatives with organophosphorus reagents have applications in organic synthesis and medicinal chemistry (Boulos et al., 2012).

  • Inhibition of Quorum Sensing and Biofilm Formation : Pentane-2,4-dione derivatives have been studied for their potential in inhibiting quorum sensing and biofilm formation in bacteria, with implications for medical research and antibacterial strategies (Kadirvel et al., 2014).

  • Corrosion Inhibition Studies : The potential of pentane-2,4-dione derivatives as corrosion inhibitors has been explored, which is significant for materials science and engineering (Fiala et al., 2007).

Safety And Hazards

“1,1-Diethoxypentane-2,4-dione” is intended for R&D use only and not for medicinal, household, or other use . It is advised to avoid contact with skin and eyes .

properties

IUPAC Name

1,1-diethoxypentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-4-12-9(13-5-2)8(11)6-7(3)10/h9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITFDNSIJJTVIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(=O)CC(=O)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Diethoxypentane-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Dang, D Dong, J Zhang, Y He… - Angewandte Chemie …, 2023 - Wiley Online Library
Following the progress on mono‐heteroaryl azo switches (Het‐N=N‐Ph), a few bis‐heteroaryl azo switches (Het‐N=N‐Het) have been studied recently, whereas the nonsymmetric bis‐…
Number of citations: 1 onlinelibrary.wiley.com

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